Binding Affinity: Brd4 D1-IN-1 vs Pan-BET Inhibitor (+)-JQ1 for BRD4 D1
Brd4 D1-IN-1 (compound 30 in the J Med Chem study) demonstrates a 4.3-fold higher binding affinity for BRD4 D1 compared to the widely used pan-BET inhibitor (+)-JQ1 [1]. While (+)-JQ1 is a potent pan-BET inhibitor, it lacks bromodomain selectivity, binding BD1 and BD2 with comparable affinity. In contrast, Brd4 D1-IN-1 achieves high affinity specifically for BRD4 D1 while maintaining >500-fold selectivity against BRD2 D1 and BRD4 D2 . The Kd value was measured by isothermal titration calorimetry (ITC), which directly quantifies the thermodynamic binding affinity between the compound and purified protein domain [1].
| Evidence Dimension | Binding affinity (Kd) for BRD4 D1 |
|---|---|
| Target Compound Data | 18 nM (Brd4 D1-IN-1, compound 30) |
| Comparator Or Baseline | ~77 nM ((+)-JQ1, from IC50 measurements) |
| Quantified Difference | ~4.3-fold higher affinity for Brd4 D1-IN-1 |
| Conditions | ITC assay; purified BRD4 D1 protein domain |
Why This Matters
Higher affinity at the target domain enables lower working concentrations in cellular assays and reduces the likelihood of confounding off-target effects.
- [1] Cui H, Divakaran A, Hoell ZJ, et al. A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes. J Med Chem. 2022;65(3):2342-2360. View Source
